Methylenetanshinquinone
Overview
Description
Methylenetanshinquinone is a natural product found in Salvia miltiorrhiza , Salvia paramiltiorrhiza , and Salvia trijuga . These plants, collectively known as Danshen, have been used in traditional Chinese Medicine for centuries, primarily for treating cardiovascular and cerebrovascular diseases. Methylenetanshinquinone is one of the main active ingredients in these plants and exhibits significant pharmacological activities, including antioxidant, anti-inflammatory, cardiovascular, and antitumor effects .
Scientific Research Applications
Pharmacology
Methylenetanshinquinone: has been identified as a significant pharmacological component in Salvia miltiorrhiza , commonly used in traditional Chinese medicine. It exhibits a range of activities, including antioxidant , anti-inflammatory , cardiovascular effects , and antitumor activity . The compound is a critical ingredient in formulations like Danshen dripping pills, which are used to treat cardiovascular diseases.
Cardiovascular Research
In cardiovascular research, Methylenetanshinquinone is part of the tanshinones group that has been widely applied in clinical treatments for cardiovascular diseases. Its efficacy in improving blood circulation and its potential in treating coronary heart disease make it a valuable subject of study .
Cancer Treatment
Methylenetanshinquinone, along with other tanshinones, has been explored for its antitumor properties . Studies have shown that it can induce tumor cell apoptosis and inhibit tumor angiogenesis, making it a promising candidate for cancer treatment research .
Traditional Medicine
Traditionally, Methylenetanshinquinone has been used in the treatment of various ailments, including dysmenorrhea , amenorrhea , and hypertension . Its role in traditional medicine continues to be an area of active research, particularly in understanding its mechanism of action and potential therapeutic uses .
Anti-inflammatory Treatments
Research into the anti-inflammatory applications of Methylenetanshinquinone has shown that it is part of the active ingredients in S. miltiorrhiza that contribute to its anti-inflammatory effects. This is particularly relevant in the context of chronic inflammation and autoimmune diseases .
Antioxidant Research
The antioxidant properties of Methylenetanshinquinone are significant, as oxidative stress is a known factor in many chronic diseases. Its ability to scavenge free radicals and protect against oxidative damage is a key area of investigation .
Biosynthesis and Metabolic Engineering
Understanding the biosynthesis of Methylenetanshinquinone is crucial for metabolic engineering efforts aimed at enhancing its production. Research is focused on elucidating the biosynthetic pathways and employing synthetic biology to optimize the yield of this compound in microbial hosts .
Metabolic Engineering Applications
In metabolic engineering, Methylenetanshinquinone is a target for the production of high-value compounds. By manipulating the metabolic pathways in microorganisms, researchers aim to produce Methylenetanshinquinone in a more sustainable and efficient manner, which could lead to its increased availability for pharmaceutical applications .
Mechanism of Action
- By reducing macrophage content, MTQ also decreases the uptake of oxidized low-density lipoprotein (ox-LDL), further contributing to its cardiovascular effects .
- MTQ’s antioxidant activity helps protect against oxidative stress, a key factor in cardiovascular diseases .
- Downstream effects include reduced inflammation, improved endothelial function, and inhibition of AS progression .
- It is sparingly soluble in water at room temperature but dissolves in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .
- MTQ’s action leads to:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h6-8H,1,3-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFFAXSMLUUJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987017 | |
Record name | 1-Methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylenetanshinquinone | |
CAS RN |
67656-29-5 | |
Record name | Methylenetanshinquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067656295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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